2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, commonly known as AMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activity
One study highlights the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds similar to the one , for their anticancer activity. The research demonstrated that specific derivatives exhibited high selectivity and potency against A549 human lung adenocarcinoma cells, showcasing their potential as lead compounds for developing new anticancer agents (Evren et al., 2019).
Heterocyclic Chemistry
Another study explored the use of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions. This research provides insights into the chemical versatility and reactivity of acetamide derivatives, offering a pathway to a range of heterocyclic structures with potential biological and material applications (Schmeyers & Kaupp, 2002).
Antimicrobial and Antitumor Evaluation
Further studies have synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against various cancer cell lines. These findings underscore the therapeutic potential of such derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
Another research avenue involves the synthesis and evaluation of sulphonamide derivatives for their antimicrobial activity. This study indicates that incorporating thiazole and acetamide moieties into molecular structures can lead to compounds with significant biological activities, including antimicrobial properties (Fahim & Ismael, 2019).
Synthesis and Biological Evaluation
Moreover, the synthesis of pyrazole, thiazole, pyridine, and thiadiazole derivatives incorporating a 2-thiazolyl moiety has been reported. These compounds were evaluated for their potential antimicrobial agents, illustrating the broad spectrum of biological activities that can be targeted through structural modifications of thiazole-acetamide frameworks (Raslan, Sayed, & Khalil, 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects .
properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-7-11(19-21-9)17-12(20)8-22-15-18-13(14(16)23-15)10-5-3-2-4-6-10/h2-7H,8,16H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZIHRBEFHZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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